molecular formula C8H9BrN2O2 B14888106 5-Bromo-N-ethoxynicotinamide

5-Bromo-N-ethoxynicotinamide

Cat. No.: B14888106
M. Wt: 245.07 g/mol
InChI Key: RFVORXOJMHRREI-UHFFFAOYSA-N
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Description

5-Bromo-N-ethoxynicotinamide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the amide nitrogen is substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethoxynicotinamide typically involves the bromination of nicotinamide followed by the introduction of the ethoxy group. One common method starts with the bromination of nicotinamide using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-nicotinamide is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethoxynicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, in a substitution reaction with an amine, the product would be a 5-amino-N-ethoxynicotinamide derivative. In a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

5-Bromo-N-ethoxynicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethoxynicotinamide involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or receptors, particularly those involved in nicotinamide metabolism. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-ethoxynicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-N-ethoxypyridine-3-carboxamide

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12)

InChI Key

RFVORXOJMHRREI-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

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